molecular formula C6H4Br2ClNO B6290964 3,5-Dibromo-2-chloro-6-methoxypyridine CAS No. 2432849-11-9

3,5-Dibromo-2-chloro-6-methoxypyridine

Cat. No.: B6290964
CAS No.: 2432849-11-9
M. Wt: 301.36 g/mol
InChI Key: DZJRTMSRCYRXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-chloro-6-methoxypyridine is a highly significant chemical compound widely utilized in various fields of research and industry. Its unique physical and chemical properties, along with its biological activities, have drawn considerable attention from scientists, researchers, and pharmacists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-6-methoxypyridine typically involves halogenation and methoxylation reactions. The starting material is often a pyridine derivative, which undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions. Methoxylation is then carried out to introduce the methoxy group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-6-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds.

Scientific Research Applications

3,5-Dibromo-2-chloro-6-methoxypyridine has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dibromo-2-chloro-6-methoxypyridine include other halogenated pyridine derivatives, such as:

  • 3,5-Dibromo-2-chloropyridine
  • 3,5-Dibromo-6-methoxypyridine
  • 2-Chloro-6-methoxypyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine, chlorine, and methoxy substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-2-chloro-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJRTMSRCYRXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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